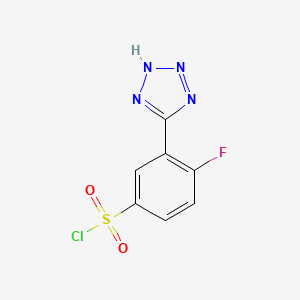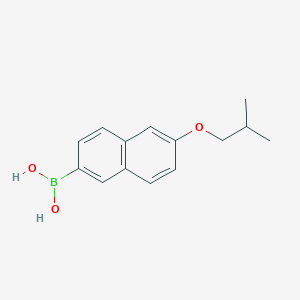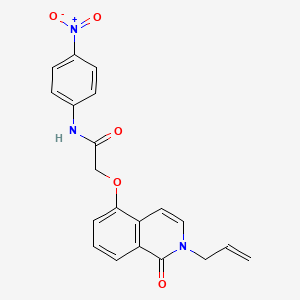
1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to “1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea” has been reported in the literature . For example, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
Scientific Research Applications
Synthesis and Biological Activity
1-Benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea and related compounds are primarily explored in the context of chemical synthesis and biological activity. They are often involved in the synthesis of complex heterocyclic compounds, which can exhibit various biological activities. For instance, Demirci (2016) outlined the synthesis of new hybrid compounds derived from antipyrine, showcasing moderate antimicrobial activity for many of these compounds (Demirci, 2016).
Metallomacrocyclic Complexes
These compounds are also used in the synthesis of metallomacrocyclic complexes. Guerrero et al. (2008) described the creation of palladium(II) complexes with new hybrid pyrazole ligands, which are of interest for their unique structural and physical properties (Guerrero et al., 2008).
Potential as Corrosion Inhibitors
Another interesting application of these compounds is in corrosion inhibition. Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, which suggested their potential activity as corrosion inhibitors (Wang et al., 2006).
Drug Development Applications
In the pharmaceutical industry, these compounds are valuable for their role in the development of potential drug candidates. Nakao et al. (2014) synthesized and evaluated a series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives as prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors, which are relevant for anti-prostate cancer drug development (Nakao et al., 2014).
Theoretical and Molecular Studies
Theoretical and molecular studies are also a significant aspect of research on these compounds. Al-Amiery et al. (2012) carried out Density Functional Theory calculations on synthesized pyranopyrazoles to provide detailed descriptions of orbitals and individual atom contributions (Al-Amiery et al., 2012).
properties
IUPAC Name |
1-benzyl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-12-10-13(2)19(18-12)9-8-16-15(20)17-11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAKFTKMMKNUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2442208.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide](/img/structure/B2442210.png)
![Thieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B2442211.png)

![1-[4-Methyl-2-(3-toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2442216.png)
![2-Amino-3-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]propanoic acid;dihydrochloride](/img/structure/B2442218.png)


![3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442222.png)
![3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2442223.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2442225.png)
![N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2442227.png)